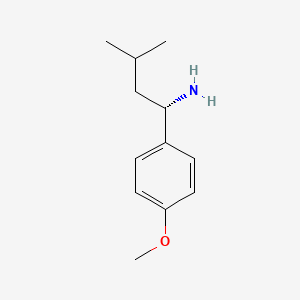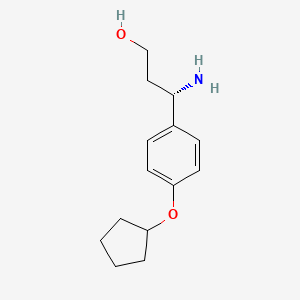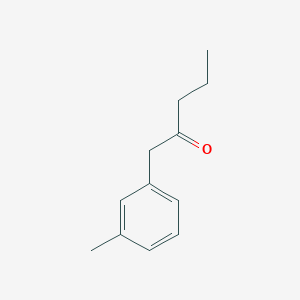![molecular formula C16H12N4 B13055623 3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine](/img/structure/B13055623.png)
3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine moiety fused to an isoquinoline ring. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine typically involves multi-step organic synthesis. One common approach involves the initial formation of the pyrrolo[2,3-c]pyridine core, followed by the introduction of the isoquinoline moiety. Key steps in the synthesis may include cyclization reactions, cross-coupling reactions, and amination reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods. The goal is to achieve high yields and purity while minimizing waste and production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted isoquinoline derivatives .
Applications De Recherche Scientifique
3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including potential drug candidates.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer.
Mécanisme D'action
The mechanism of action of 3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine involves its interaction with specific molecular targets and pathways. For example, as a PET imaging agent, the compound binds selectively to neurofibrillary tangles composed of aggregated tau protein. This binding is facilitated by the compound’s high specificity and selectivity for tau protein, allowing for the visualization of tau pathology in vivo . Additionally, the compound’s interactions with other biological targets, such as enzymes and receptors, can modulate various cellular pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine include other heterocyclic compounds with fused ring systems, such as:
6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine: A PET imaging agent for detecting neurofibrillary tangles.
1H-Pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors, with applications in cancer therapy.
Pyrrolo[1,2-a]pyrazines: Compounds with various biological activities, synthesized through transition-metal-free strategies.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties. Its ability to selectively bind to neurofibrillary tangles and its potential therapeutic applications in neurodegenerative diseases and cancer distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C16H12N4 |
|---|---|
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-7-amine |
InChI |
InChI=1S/C16H12N4/c17-14-2-1-12-8-16(19-9-13(12)7-14)20-6-4-11-3-5-18-10-15(11)20/h1-10H,17H2 |
Clé InChI |
GQBXSAGXSWPBSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=CN=C(C=C21)N3C=CC4=C3C=NC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


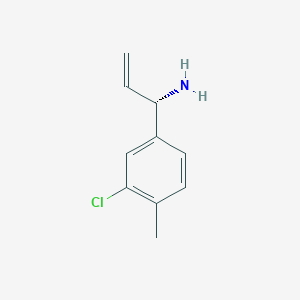
![(E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13055551.png)
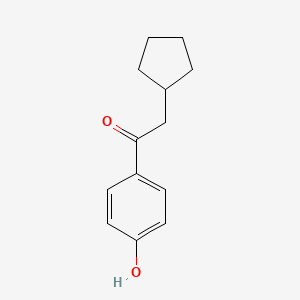
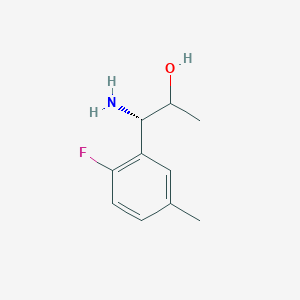
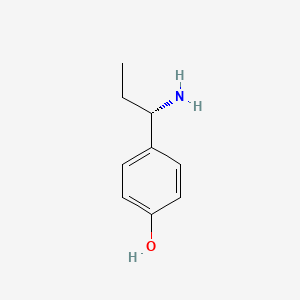
![Tert-butyl (R)-4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate](/img/structure/B13055580.png)
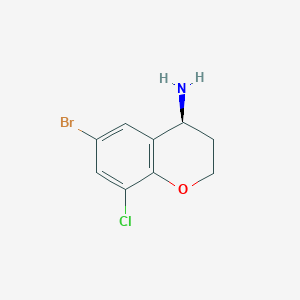
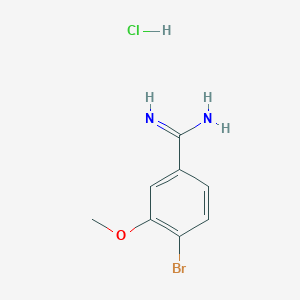

![(1R,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13055597.png)
